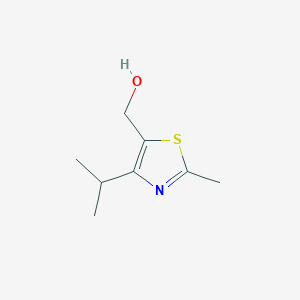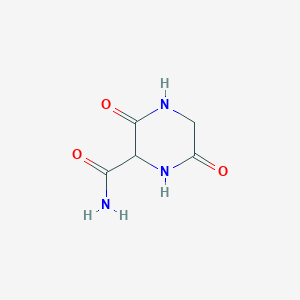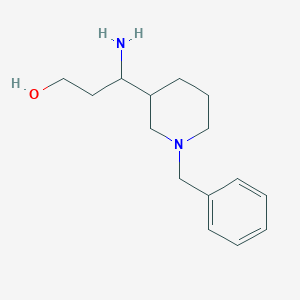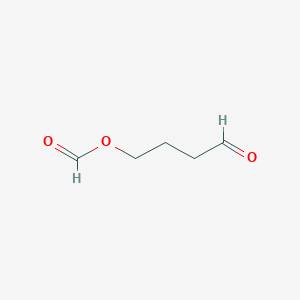
4-Oxobutyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Oxobutyl formate can be synthesized through the esterification of 4-hydroxybutanal with formic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction conditions involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of solid acid catalysts can also be explored to enhance the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxobutyl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-oxobutanoic acid.
Reduction: Reduction reactions can convert it to 4-hydroxybutyl formate.
Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 4-Oxobutanoic acid.
Reduction: 4-Hydroxybutyl formate.
Substitution: Various substituted butyl formates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Oxobutyl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a prodrug for targeted drug delivery.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 4-oxobutyl formate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis to release formic acid and 4-hydroxybutanal, which can then participate in metabolic pathways. The formate group can act as a formylating agent, modifying proteins and nucleic acids, thereby influencing cellular functions.
Comparación Con Compuestos Similares
Butyl formate: A formate ester with a similar structure but lacks the oxo group.
Isobutyl formate: Another formate ester with a branched butyl group.
4-Oxobutyl acetate: Similar structure but with an acetate group instead of a formate group.
Propiedades
Número CAS |
24350-41-2 |
|---|---|
Fórmula molecular |
C5H8O3 |
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
4-oxobutyl formate |
InChI |
InChI=1S/C5H8O3/c6-3-1-2-4-8-5-7/h3,5H,1-2,4H2 |
Clave InChI |
UKPITNRCHYHHFN-UHFFFAOYSA-N |
SMILES canónico |
C(CC=O)COC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


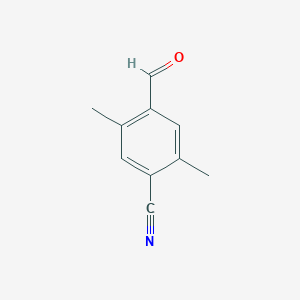
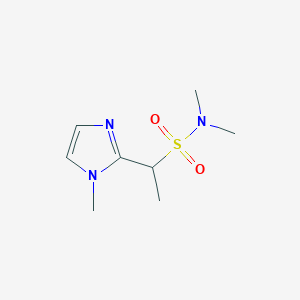
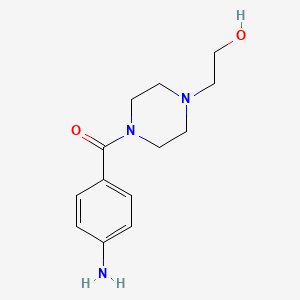

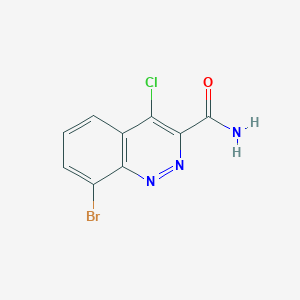
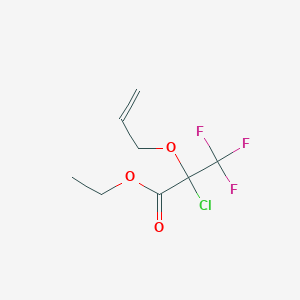
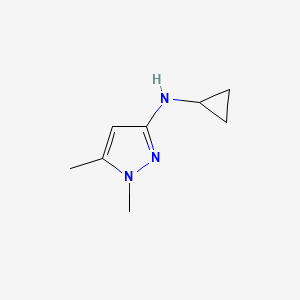
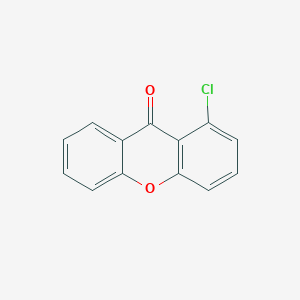
![Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13965931.png)
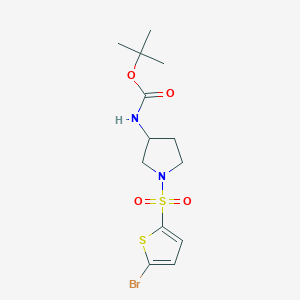
![1H-Azireno[2,3-a]indolizine](/img/structure/B13965940.png)
